molecular formula C10H18N2O3S B2640115 N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-61-7

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2640115
CAS No.: 1428364-61-7
M. Wt: 246.33
InChI Key: GKYHPXLVEGQNRT-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(methanesulfonyl)azetidine with cyclopentylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with hydrophobic targets. The methylsulfonyl group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

N-cyclopentyl-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-8(7-12)10(13)11-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYHPXLVEGQNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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